2-Chloro-6-(tributylstannyl)pyrazine
Overview
Description
Preparation Methods
2-Chloro-6-(tributylstannyl)pyrazine can be synthesized through the reaction of 2-chloropyrazine with tributyltin chloride . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-Chloro-6-(tributylstannyl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Coupling Reactions: It can also undergo coupling reactions, particularly in the presence of palladium catalysts, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, coupling reactions with aromatic compounds can yield biaryl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-Chloro-6-(tributylstannyl)pyrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tributylstannyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, its ability to undergo coupling reactions allows it to modify the structure of target molecules, thereby altering their biological activity .
Comparison with Similar Compounds
2-Chloro-6-(tributylstannyl)pyrazine can be compared with other similar compounds, such as:
2-Chloro-6-(tributylstannyl)pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Tributylstannyl)-6-chloropyridine: Another closely related compound, differing only in the position of the chlorine atom on the pyridine ring.
2-(Tributylstannyl)thiophene: This compound contains a thiophene ring and is used in similar coupling reactions to form biaryl derivatives.
Properties
IUPAC Name |
tributyl-(6-chloropyrazin-2-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZZSOSLPVDQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850221-68-0 | |
Record name | 2-chloro-6-(tributylstannyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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